
Dexketoprofen trometamol
Vue d'ensemble
Description
Le dexkétoprofène tromethamine est un anti-inflammatoire non stéroïdien (AINS) qui est le sel de trométhamine du dexkétoprofène. Le dexkétoprofène est l'énantiomère dextrorotatoire du kétoprofène, ce qui signifie qu'il s'agit de la version droite de la molécule. Ce composé est utilisé pour le traitement de la douleur légère à modérée, notamment la douleur musculo-squelettique, la dysménorrhée et les maux de dents .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du dexkétoprofène tromethamine implique plusieurs étapes :
Préparation du sel de dexkétoprofène brut : Elle est obtenue par l'alcalinisation du kétoprofène et la séparation et la séparation du 1-désoxy-1-(octylamino)-d-glucitol.
Raffinage et séparation : Le sel de dexkétoprofène brut est raffiné et séparé pour obtenir une forme purifiée.
Formation du sel de trométhamine : La trométhamine est ajoutée au sel de dexkétoprofène raffiné pour former le sel de trométhamine.
Raffinage final : Le sel est ensuite raffiné pour obtenir le dexkétoprofène tromethamine.
Méthodes de production industrielle
Les méthodes de production industrielle du dexkétoprofène tromethamine impliquent généralement une synthèse à grande échelle en utilisant les étapes ci-dessus, avec un contrôle minutieux des conditions de réaction pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes supplémentaires telles que la cristallisation et la filtration pour éliminer les impuretés .
Analyse Des Réactions Chimiques
Cyclooxygenase (COX) Inhibition
Dexketoprofen trometamol exerts its primary action by reversibly inhibiting COX-1 and COX-2 enzymes , which catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2). This inhibition prevents downstream synthesis of pro-inflammatory prostaglandins (PGs) and thromboxanes .
Enzyme Target | Inhibition Type | Effect on Pathway |
---|---|---|
COX-1 | Competitive | Reduced constitutive PG synthesis (e.g., gastric mucosa protection) |
COX-2 | Competitive | Suppressed inflammatory PG production |
Primary Pathways
Dexketoprofen undergoes hepatic glucuronidation (~70–80% of the dose) via UDP-glucuronosyltransferases (UGTs), forming an acyl-glucuronide conjugate . Minor pathways include hydroxylation mediated by CYP2C8 and CYP2C9 .
- Stereochemical stability : No chiral inversion to the R-(-)-enantiomer occurs in humans, ensuring metabolic specificity .
- Protein binding : 99% bound to plasma albumin, limiting free drug availability for metabolism .
Degradation Under Stress Conditions
- Thermal decomposition : Forms toxic gases (e.g., CO, NOx) when heated above 107°C .
- Incompatibilities : Reacts with strong oxidizing agents, necessitating storage in inert conditions .
Condition | Reactivity | Products |
---|---|---|
High temperature | Decomposition | Toxic gases |
Oxidizing environments | Oxidation of propionic acid moiety | Unspecified oxides |
Pharmacokinetic Interactions
Parameter | Value | Variability Factors |
---|---|---|
Tmax (oral) | 0.25–0.75 h | Food intake, CYP2C8/2C9 status |
Elimination half-life | 1.65 h | Renal function, UGT activity |
In Vitro Cytotoxicity
- Chondrocyte studies : Direct exposure inhibits cell proliferation by >70% at 30–45 min, likely due to mitochondrial dysfunction or membrane disruption .
- Synovial fluid : No histopathological changes observed in vivo, suggesting tissue-specific reactivity .
Key Citations
Applications De Recherche Scientifique
Acute Pain Management
Dexketoprofen trometamol has been extensively studied for its effectiveness in managing acute pain. Clinical trials have demonstrated its efficacy in various settings:
- Postoperative Pain : It has shown significant analgesic effects in postoperative scenarios, reducing the need for opioids and improving patient outcomes .
- Renal Colic : Studies indicate that this compound effectively alleviates pain associated with renal colic, providing relief comparable to traditional opioid treatments .
- Musculoskeletal Disorders : Its application extends to acute musculoskeletal pain, where it has been found to be effective in reducing pain intensity .
Preoperative Analgesia
Recent meta-analyses suggest that administering this compound preoperatively can significantly reduce postoperative pain levels. This approach not only enhances analgesia but also decreases the consumption of additional analgesics post-surgery .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Rapid Absorption : The drug achieves peak plasma concentrations quickly, making it suitable for acute pain management.
- Half-Life : The elimination half-life allows for effective dosing schedules without frequent administration.
- Bioavailability : Both oral and parenteral forms demonstrate good bioavailability, ensuring consistent therapeutic effects across different administration routes .
Safety Profile
The safety profile of this compound is generally positive:
- Adverse Effects : Compared to traditional NSAIDs and opioids, this compound has a lower incidence of gastrointestinal side effects such as nausea and vomiting .
- Opioid-Sparing Effect : Its use can significantly reduce the need for opioids in postoperative settings, thereby minimizing opioid-related adverse effects and dependency risks .
Comparative Efficacy
In comparative studies with other analgesics like celecoxib and etoricoxib, this compound has demonstrated similar efficacy in managing acute pain while providing a more favorable side effect profile. This positions it as a viable first-line option for acute pain management across various clinical scenarios .
Case Studies
Several case studies highlight the practical applications of this compound:
- Case Study 1 : A study involving patients undergoing dental surgery showed that those receiving preoperative dexketoprofen experienced significantly lower postoperative pain scores compared to those receiving placebo .
- Case Study 2 : In a cohort of patients with renal colic, dexketoprofen administration resulted in rapid pain relief and reduced emergency department visits compared to standard treatments .
Mécanisme D'action
Dexketoprofen trometamol works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are chemicals in the body that cause inflammation, pain, and fever. By blocking the action of COX, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain .
Comparaison Avec Des Composés Similaires
Composés similaires
Kétoprofène : Le mélange racémique de dexkétoprofène et de son énantiomère.
Ibuprofène : Un autre AINS ayant des propriétés analgésiques et anti-inflammatoires similaires.
Naproxène : Un AINS utilisé pour soulager la douleur et l'inflammation.
Unicité
Le dexkétoprofène tromethamine est unique car il s'agit de l'énantiomère dextrorotatoire du kétoprofène, ce qui permet une apparition plus rapide de l'effet et une meilleure valeur thérapeutique par rapport au mélange racémique . De plus, il a un profil d'effets secondaires plus favorable, ce qui en fait un choix privilégié pour la gestion de la douleur .
Activité Biologique
Dexketoprofen trometamol is a non-steroidal anti-inflammatory drug (NSAID) derived from the S(+)-enantiomer of ketoprofen. It is primarily utilized for its analgesic and anti-inflammatory properties. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
This compound exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in prostaglandin synthesis, which is crucial in mediating pain and inflammation . The compound's analgesic potency is significantly attributed to the S(+)-enantiomer, while the R(-)-enantiomer lacks such activity .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several key characteristics:
- Absorption : After oral administration, this compound is rapidly absorbed, with a time to maximum plasma concentration (Tmax) ranging from 0.25 to 0.75 hours. In comparison, racemic ketoprofen has a Tmax of 0.5 to 3 hours .
- Bioavailability : The relative bioavailability of oral this compound (12.5 mg and 25 mg) is similar to that of racemic ketoprofen (25 mg and 50 mg), measured by the area under the concentration-time curve (AUC) .
- Distribution : The volume of distribution is approximately <0.25 L/kg, with high protein binding (around 99%) predominantly to albumin .
- Metabolism : Dexketoprofen undergoes extensive hepatic metabolism via glucuronidation, primarily forming inactive glucuronide conjugates. The drug does not accumulate significantly in fat tissues .
- Elimination : About 70-80% of the administered dose is excreted in urine as acyl-glucuronoconjugated metabolites within the first 12 hours post-administration .
Clinical Efficacy
Numerous studies have evaluated the analgesic efficacy of this compound in various clinical settings:
- Postoperative Pain Management : A study demonstrated that this compound significantly reduced pain intensity in patients following third molar extraction compared to placebo and was comparable to ibuprofen 400 mg .
- Migraine Treatment : In acute migraine attacks, this compound has shown effectiveness, with rapid onset of action and improved pain relief compared to other analgesics .
- Acute Pain Conditions : Clinical evidence supports its use in managing acute postoperative pain, indicating a favorable safety profile and tolerability similar to placebo .
Safety Profile
This compound is generally well tolerated; however, it is associated with gastrointestinal side effects typical of NSAIDs. Studies indicate that repeated oral administration results in less gastric ulceration compared to racemic ketoprofen .
Adverse Effects
Common adverse effects include:
- Gastrointestinal discomfort
- Nausea
- Dizziness
Severe adverse events are rare but may include gastrointestinal bleeding or renal impairment, particularly in patients with pre-existing conditions or those on concurrent medications affecting renal function.
Case Studies and Research Findings
A selection of case studies highlights the clinical application and effectiveness of this compound:
Propriétés
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-(3-benzoylphenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3.C4H11NO3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12;5-4(1-6,2-7)3-8/h2-11H,1H3,(H,18,19);6-8H,1-3,5H2/t11-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZMDHVOUNDEKW-MERQFXBCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O.C(C(CO)(CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156604-79-4 | |
Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156604-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexketoprofen trometamol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156604794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, 3-benzoyl-α-methyl-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1), (αS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.075 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXKETOPROFEN TROMETHAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N674F7L21E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.